molecular formula C14H10ClN3O3S B5147017 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5147017
M. Wt: 335.8 g/mol
InChI Key: YTYFAJJZCOHJPQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide is a chemical compound supplied For Research Use Only, intended for use by qualified scientific professionals in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. This benzamide derivative belongs to a class of compounds investigated for their potential in medicinal chemistry and drug discovery. Structurally, it features a carbamothioyl linker, a design motif found in molecules studied for their ability to interact with enzyme targets. Specifically, related analogues with similar carbamothioyl-benzamide scaffolds are explored as key intermediates in the synthesis of nitrogen-heterocyclic compounds, such as benzimidazoles, triazoles, and triazines, which are known to possess significant biological profiles . The core structure of this compound shares pharmacophoric features with small molecules designed to target protein kinases, making it a candidate for research in oncology, particularly in the inhibition of kinases like the epidermal growth factor receptor (EGFR) . The presence of the carbamothioyl group (N-C(S)-N) is a critical functional element that can contribute to hydrogen bonding with biological targets, which may be leveraged in the design of novel enzyme inhibitors . Researchers can utilize this compound as a building block in microwave-assisted organic synthesis (MAOS) to generate more complex heterocyclic systems rapidly and with high yields, aligning with modern green chemistry principles . Its application is primarily focused on hit-to-lead optimization and biological screening in the development of new therapeutic agents .

Properties

IUPAC Name

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-10-6-2-1-5-9(10)13(19)17-14(22)16-11-7-3-4-8-12(11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYFAJJZCOHJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329566
Record name 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300819-68-5
Record name 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2-nitroaniline to yield the final product. The reaction conditions often include maintaining the reaction mixture at a specific temperature and using appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-nitrochlorobenzene with appropriate thiourea derivatives. The characterization of the compound is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related carbamothioyl derivatives possess antibacterial and antifungal properties, indicating a potential application in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Nitrophenyl derivatives are known to interact with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can inhibit cell proliferation in various cancer cell lines, although further research is needed to establish specific mechanisms of action and efficacy .

Drug Development

As an intermediate in the synthesis of various pharmaceuticals, this compound can be utilized to develop new anxiolytic and anticonvulsant medications. Its derivatives have been linked to the synthesis of potent sedatives and muscle relaxants, which highlights its importance in medicinal chemistry .

Formulation Studies

The compound's solubility and stability profiles make it a candidate for formulation studies aimed at enhancing drug delivery systems. Research into its interactions with polymers may pave the way for novel drug delivery methods that improve therapeutic outcomes .

Polymer Chemistry

In polymer chemistry, derivatives of this compound are explored for their potential use as additives or modifiers in polymer formulations. These compounds can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus and Candida albicans.
Anticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
Drug DevelopmentSynthesized as an intermediate for flunitrazepam, showcasing its role in developing sedative drugs.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, its anti-cancer activity is attributed to its ability to inhibit the phosphatidylinositol-3 kinase pathway, leading to apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of enzymes and disrupt their normal function, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of Thiourea Derivatives
Compound Substituents Configuration (C=O vs. C=S) Space Group Crystallographic Parameters (Å) Reference
Target Compound 2-Cl, 2-NO₂ cis P 1 21/c 1 a = 6.7140, b = 13.667, c = 15.524
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide 2-Cl, 5-Cl-pyridine cis Monoclinic a = 7.82, b = 12.45, c = 14.20
2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide 2-Cl, 5-F, dibenzyl cis Not reported Not reported
N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide 2-Cl-pyridine, thiophene cis Not reported Not reported
  • Key Observations: The cis configuration is conserved across thiourea derivatives, enabling bidentate ligand behavior . Electron-withdrawing groups (e.g., NO₂, Cl) enhance metal-binding affinity by polarizing the C=S bond . Bulkier substituents (e.g., dibenzyl in ) reduce solubility but may improve thermal stability .

Physicochemical and Spectroscopic Properties

Table 2: Thermal and Spectroscopic Data
Compound Melting Point (°C) ¹H-NMR Shifts (δ, ppm) FTIR Peaks (cm⁻¹) Applications Reference
Target Compound Not reported NH: 11.5–11.8; ArH: 7.6–7.7 C=S: 1250; C=O: 1680 Metal complexes, bioactivity studies
2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide 156–158 NH: 11.52; ArH: 7.69 C=O: 1685; C-Cl: 750 Antibacterial agents
2-Chloro-N-(bis((R)-1-phenylethyl)carbamothioyl)benzamide 144–146 NH: 11.07; Ph: 7.48 C=S: 1245; C=O: 1675 Antituberculosis agents
  • Key Observations :
    • Melting points correlate with substituent bulk; halogenated derivatives (e.g., Cl, F) exhibit higher melting points due to stronger intermolecular forces .
    • NH protons in thiourea moieties resonate downfield (δ ~11 ppm), confirming hydrogen-bonding capacity .
Table 3: Antimicrobial and Antituberculosis Activities
Compound Bioactivity (MIC, µg/mL) Target Organism/Pathway Reference
Target Compound Not reported N/A N/A
2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide 300 µg/mL (no activity) Pseudomonas aeruginosa
2-Chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide 12.5 µg/mL M. tuberculosis H37Rv
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide-Co(II) complex 25 µg/mL S. aureus
  • Key Observations :
    • Antibacterial activity is highly substituent-dependent. For example, the Co(II) complex of shows moderate activity against S. aureus, while the parent ligand in is inactive .
    • Antituberculosis potency is enhanced by lipophilic groups (e.g., 1-phenylethyl in ), which likely improve membrane penetration .

Metal Complexation Behavior

  • Target Compound : Forms stable complexes with Co(II), Ni(II), and Cu(II), characterized by shifts in FTIR (C=S stretching at 1250 → 1150–1200 cm⁻¹ upon coordination) .
  • Comparison with Analogues :
    • 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide exhibits higher thermal stability in its Cu(II) complex (decomposition >300°C) than the Ni(II) analogue .
    • Thiourea derivatives with pyridine substituents (e.g., ) show stronger metal-binding affinity than purely aromatic systems .

Biological Activity

2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide is a member of the thiourea derivative class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a chloro group and a nitrophenyl moiety, which contribute to its pharmacological properties. The following sections will explore its biological activity, including antibacterial, anticancer, anti-inflammatory, and other relevant effects.

The chemical structure of this compound can be represented as follows:

C13H10ClN3O2S\text{C}_13\text{H}_{10}\text{ClN}_3\text{O}_2\text{S}

This compound undergoes various chemical reactions, such as nucleophilic substitution and reduction, which can modify its biological activity. The chloro substituent allows for potential interactions with nucleophiles, while the nitro group can be reduced to an amino group, altering the compound's properties and activity profiles.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity

Studies have shown that thiourea derivatives, including this compound, possess significant antibacterial properties. The minimum inhibitory concentration (MIC) against various bacterial strains has been reported to be comparable to standard antibiotics. For instance:

Bacterial Strain MIC (µg/mL) Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

These results suggest that the compound can effectively inhibit bacterial growth similar to established antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. Notably, it has shown efficacy against breast cancer cells (MCF-7), with an IC50 value indicating significant cytotoxicity:

  • IC50 Value: Approximately 225 µM
  • Mechanism of Action: Induction of apoptosis through inhibition of the phosphatidylinositol-3 kinase (PI3K) pathway .

The compound's ability to alter cell cycle progression and increase lactate dehydrogenase (LDH) levels in treated cells further supports its potential as an anticancer agent .

3. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects in animal models. The evaluation involved measuring paw edema in rats treated with the compound versus a control group receiving standard anti-inflammatory medication (e.g., diclofenac). Results indicated a significant reduction in inflammation markers in treated groups .

Case Studies

Several case studies highlight the biological activity of thiourea derivatives similar to this compound:

  • Study on Antimicrobial Properties: A comparative study assessed various thiourea derivatives' effectiveness against Gram-positive and Gram-negative bacteria, revealing that compounds with similar structural features exhibited potent antimicrobial activity.
  • Anticancer Research: A research team investigated the structure-activity relationship (SAR) of thiourea derivatives and found that modifications at the nitro position significantly enhanced anticancer efficacy against breast cancer cell lines.
  • Inflammation Models: Another study focused on the anti-inflammatory effects of thiourea derivatives in carrageenan-induced paw edema models in rats, demonstrating promising results for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via thiourea formation by reacting 2-chlorobenzoyl chloride with 2-nitrophenylthiourea derivatives. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) under nitrogen, followed by purification via recrystallization.
  • Characterization :

  • Elemental analysis (CHNS) confirms stoichiometry.
  • Spectroscopy : FTIR (C=O stretch at ~1675 cm⁻¹, C=S at ~1157 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.5–8.0 ppm, NH signals at δ ~12 ppm), and mass spectrometry ([M⁺] ≈ 325 m/z) .
    • Table 1 : Representative yields and melting points for analogous derivatives:
DerivativeYield (%)m.p. (°C)
2-chloro-N-(4-chlorophenyl)75127–129
2-chloro-N-(ethylphenyl)65138–140
Source: Synthesis protocols from substituted benzamide studies

Q. How is crystallographic data obtained for structural confirmation?

  • Procedure : Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEX II CCD diffractometer. Data processed via SHELX (structure solution) and Olex2 (refinement).
  • Key Parameters :

  • Triclinic crystal system with hydrogen bonds (e.g., C–H···O, N–H···S) stabilizing the lattice.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 40% H···H contacts, 25% C···S) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and bioactivity?

  • DFT Analysis :

  • Performed at B3LYP/6-311G(d,p) level to optimize geometry, compare with SC-XRD data (RMSD < 0.02 Å).
  • Reactivity Descriptors : Energy gap (ΔE ≈ 4.5 eV), Fukui functions (nucleophilic/electrophilic sites), and NBO analysis (charge distribution) .
    • Molecular Docking :
  • Target : COVID-19 main protease (PDB: 6LU7).
  • Results : Binding energy of −4.93 kcal/mol, with hydrogen bonds to Lys137 and Cys128 residues. Comparable to Tenofovir (−4.97 kcal/mol) .

Q. How to resolve contradictions in antibacterial screening data?

  • Case Study : A thiourea analog showed no activity against Staphylococcus aureus but inhibited Pseudomonas aeruginosa at 300 μg/mL.
  • Analysis :

  • Membrane permeability : Gram-negative bacteria (e.g., P. aeruginosa) may uptake hydrophobic thioureas more efficiently.
  • Control Validation : Ensure chloramphenicol (positive control) exhibits expected MIC values .
    • Recommendation : Combine disk diffusion with broth microdilution assays to validate zone-of-inhibition results.

Q. What advanced techniques quantify intermolecular interactions in the solid state?

  • Hirshfeld Surface Analysis :

  • Maps dₙₒᵣₘ , shape index , and curvedness to visualize C–H···O/S contacts.
  • Energy frameworks (Crystal Explorer 17.5) calculate interaction energies (electrostatic vs. dispersion contributions) .
    • Table 2 : Dominant interactions in analogous benzamide derivatives:
Interaction TypeContribution (%)Energy (kJ/mol)
H···H40−15.2
C···S25−22.8
Source: Hirshfeld studies on thiourea derivatives

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • SAR Variables :

  • Substituents on the benzamide (e.g., Cl, NO₂) and arylthiourea groups.
  • Synthetic Modifications : Introduce electron-withdrawing groups to enhance electrophilicity.
    • Experimental Workflow :

Synthesize derivatives with systematic substitutions.

Characterize using SC-XRD and DFT.

Test bioactivity (e.g., enzyme inhibition, antimicrobial assays).

Correlate electronic properties (MEP maps) with activity .

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